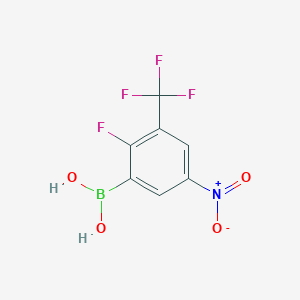

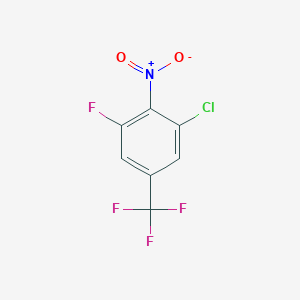

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is a white crystal in form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CF3C6H3(F)B(OH)2 . The compound has a molecular weight of 207.92 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. It can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis

This compound is a white crystal . It has a molecular weight of 207.92 g/mol . The melting point ranges from 104°C to 109°C .Aplicaciones Científicas De Investigación

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, such as 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, have been instrumental in saccharide recognition due to their ability to bind with pendant diols. They are also key in anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This dual functionality is pivotal in applications like aqueous dispersion of single-walled carbon nanotubes (SWNT) and saccharide recognition using near-infrared photoluminescence. In a study by Mu et al. (2012), the influence of boronic acid structure on SWNT photoluminescence quantum yield was systematically investigated, shedding light on the interaction between molecular structure and optical properties (Mu et al., 2012).

Organocatalysis in Chemical Synthesis

Phenylboronic acids have been recognized for their role as efficient organocatalysts. For instance, Yang et al. (2012) introduced 3,5-Bis(pentafluorosulfanyl)phenylboronic acid as an effective catalyst for Conia-ene carbocyclization, highlighting the potential of phenylboronic acids in enhancing chemical synthesis yields and offering alternatives in catalyst design (Yang et al., 2012).

Material Synthesis and Characterization

Phenylboronic acids play a critical role in the synthesis and characterization of advanced materials. Banerjee et al. (2009) illustrated the use of a trifluoromethyl-activated trifluoro monomer, prepared using phenylboronic acid, to develop hyperbranched poly(arylene ether)s. These materials exhibited high molecular weight, excellent thermal stability, and distinctive glass transition temperatures, demonstrating the importance of phenylboronic acids in polymer chemistry (Banerjee et al., 2009).

Catalysis and Chemical Reactions

In the realm of catalysis, phenylboronic acids have been acknowledged for their effectiveness. Wang et al. (2018) studied 2,4-Bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, revealing insights into the mechanisms of catalysis and the role of ortho-substituents in these processes (Wang et al., 2018).

Fluorination in Organic Chemistry

Phenylboronic acids are pivotal in the fluorination of organic compounds, a crucial step in the synthesis of many pharmaceuticals and specialty chemicals. Zhang et al. (2017) demonstrated the fluoro- and oxy-trifluoromethylation of arylacetylenes using phenylboronic acid, opening new avenues for preparing functionalized trifluoromethylated compounds and showcasing the versatility of phenylboronic acids in organic synthesis (Zhang et al., 2017).

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Direcciones Futuras

Mecanismo De Acción

Target of Action

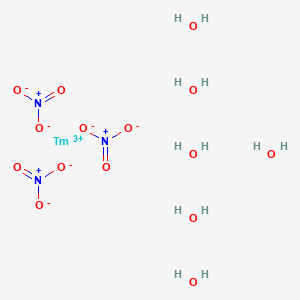

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They interact with palladium (II) complexes during these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound undergoes transmetalation with palladium (II) complexes . This process involves the transfer of an organic group from boron to palladium . The mild and functional group tolerant reaction conditions, along with the relatively stable nature of the organoboron reagents, contribute to the broad application of this reaction .

Biochemical Pathways

It’s known that boronic acids are used in various reactions including functionalization via lithiation, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Result of Action

It’s known that boronic acids are used in the synthesis of biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation when handling the compound .

Propiedades

IUPAC Name |

[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(13(16)17)2-5(6)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLECLSFKCRIQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)